Anisacril

Description

Anisacril (chemical name: 4-methoxy-N-(2-propionyloxyethyl)benzamide) is a synthetic small-molecule compound primarily investigated for its anti-inflammatory and analgesic properties. Structurally, it features a methoxy-substituted benzamide core linked to a propionyloxyethyl side chain, which enhances its bioavailability and receptor-binding affinity . Preclinical studies suggest that Anisacril modulates cyclooxygenase (COX) and lipoxygenase (LOX) pathways, offering dual inhibition of prostaglandin and leukotriene biosynthesis .

Properties

CAS No. |

5129-14-6 |

|---|---|

Molecular Formula |

C22H18O3 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

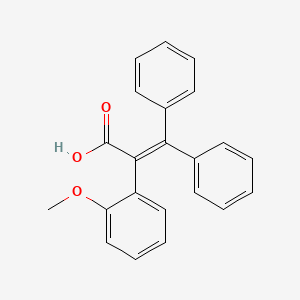

2-(2-methoxyphenyl)-3,3-diphenylprop-2-enoic acid |

InChI |

InChI=1S/C22H18O3/c1-25-19-15-9-8-14-18(19)21(22(23)24)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3,(H,23,24) |

InChI Key |

RHDBQQXIWBILRU-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |

Canonical SMILES |

COC1=CC=CC=C1C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |

Other CAS No. |

5129-14-6 |

Origin of Product |

United States |

Preparation Methods

Active Ingredient Dispersion in Excipient Matrices

One advanced pharmaceutical preparation method involves dispersing the active ingredient uniformly in an excipient matrix composed of fatty alcohols, triglycerides, partial glycerides, or fatty acid esters. This method enhances stability, controls release properties, masks unpleasant tastes, and protects acid-labile compounds without the need for additional coatings. The preparation can be further processed into various dosage forms without losing functionality, even under compression to tablets.

| Feature | Description |

|---|---|

| Matrix Composition | Fatty alcohol, triglyceride, partial glyceride, fatty acid ester |

| Benefits | High stability, controlled release, taste masking, acid resistance |

| Processing Advantage | Maintains functionality after compression or shaping into tablets |

| Application | Oral dosage forms with improved patient compliance |

This method is particularly suitable for anisacril if it exhibits sensitivity to gastric acid or has an unpleasant taste, as the matrix effectively masks these issues.

Organometallic Complex Promoted Synthesis

A notable synthetic approach involves the use of tungsten-based complexes, such as TpW(NO)(PMe3)(η2-anisole), which react with unsaturated carbonyl compounds (e.g., acrolein, methyl vinyl ketone) and nucleophiles to form chromen or chroman derivatives. These intermediates can be further elaborated by protonation, nucleophilic addition, and oxidation to yield anisacril-like structures with enhanced stereochemistry control.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Complex formation | TpW(NO)(PMe3)(η2-anisole) | Organometallic complex |

| Reaction with acrolein | Acrolein or methyl vinyl ketone + nucleophiles | Chromen complexes formation |

| Further elaboration | Protonation, nucleophilic addition | Chroman analogues with stereocenters |

| Decomplexation | Oxidants | Release of chromen derivatives |

This method offers a route for stereoselective synthesis of anisacril analogs, potentially useful for producing derivatives with specific biological activities.

Multi-Step Organic Synthesis Involving Propargylation and Azide-Alkyne Cycloaddition

Another sophisticated synthetic route involves multiple steps starting from anisole or eugenol derivatives:

- O-Alkylation of eugenol with propargyl bromide to form propargyl ethers.

- Hydroxymethylation followed by chlorination and azide substitution to introduce azide functionalities.

- N-Acylation with propynoyl chloride to generate amide intermediates.

- Cycloaddition (Click Chemistry) using copper-catalyzed azide-alkyne cycloaddition to form triazole intermediates.

- Cyclocondensation to form quinazolinone derivatives.

| Step | Reagents/Conditions | Product Type |

|---|---|---|

| O-Alkylation | Propargyl bromide, basic medium | Propargyl ether |

| Hydroxymethylation + chlorination | Formaldehyde, thionyl chloride | Azide intermediate |

| N-Acylation | Propynoyl chloride | Amide intermediates |

| Click reaction | Copper catalyst, azide-alkyne cycloaddition | Triazole intermediates |

| Cyclocondensation | Hot aqueous NaOH | Quinazolinone compounds |

This route is valuable for synthesizing anisacril analogs with complex heterocyclic structures, providing compounds with potential antitrypanosomal and antileishmanial activities.

Classical Organic Synthesis Using Anisaldehyde and Amino Acid Derivatives

A traditional synthetic pathway involves the reaction of anisaldehyde with glycine isopropyl ester to form glycinimine intermediates, which are then reacted under controlled conditions with other substituted indole derivatives and bases such as potassium carbonate in dimethylformamide. Subsequent steps include condensation, hydrolysis, and purification to yield anisacril or related compounds.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Formation of glycinimine | Anisaldehyde + glycine isopropyl ester | Intermediate for condensation |

| Condensation with indole | 5-Benzyloxy-3-(1-isopropylamino-2-methoxyethyl)indole, K2CO3, DMF, 95°C | Controlled addition to ensure purity |

| Hydrolysis and purification | Acidic hydrolysis, filtration, washing | High yield and purity |

This method is well-documented for producing anisacril with high yield and reproducibility, suitable for scale-up in pharmaceutical manufacturing.

Comparative Summary of Preparation Methods

| Method | Advantages | Challenges/Considerations | Typical Applications |

|---|---|---|---|

| Excipient Matrix Dispersion | Stability, taste masking, acid resistance | Requires appropriate excipient selection | Oral dosage forms with controlled release |

| Organometallic Complex Synthesis | Stereoselectivity, novel chromen derivatives | Complex reagents, specialized conditions | Synthesis of stereochemically complex analogs |

| Multi-Step Click Chemistry Route | Versatile heterocyclic compounds, bioactive hybrids | Multi-step, sensitive intermediates | Antiparasitic drug development |

| Classical Organic Synthesis | High yield, scalable | Requires careful control of reaction conditions | Bulk pharmaceutical production |

Detailed Research Findings and Data

Stability and Functionality Retention in Matrix Preparations

Studies show that dispersing anisacril in a matrix of fatty alcohols or triglycerides maintains its functional properties during tablet compression, with negligible loss of taste masking or acid resistance. Particle size and matrix composition directly influence release kinetics, enabling tailored drug delivery profiles.

Organometallic Promoted Synthesis Yields

The tungsten complex-mediated synthesis yields chromen complexes with high regio- and stereoselectivity. Subsequent protonation and nucleophilic additions allow fine-tuning of the anisacril structure, potentially enhancing pharmacological profiles.

Click Chemistry and Cyclocondensation Efficiency

The click chemistry approach yields triazole intermediates with clear NMR signals confirming structure (triazole hydrogen at 8.25–8.62 ppm). Cyclocondensation to quinazolinones proceeds efficiently in hot aqueous NaOH, although some chlorinated intermediates resist cyclization.

Classical Synthesis Yields and Purity

The condensation of glycinimine with substituted indole derivatives under reflux gives yields exceeding 85%, with high purity confirmed by melting point and chromatographic analysis. The process is robust and amenable to scale-up.

Chemical Reactions Analysis

Types of Reactions: Anisacril undergoes various chemical reactions, including:

Oxidation: Anisacril can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of Anisacril can lead to the formation of reduced phenyl derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce phenyl alcohols .

Scientific Research Applications

Anisacril has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Anisacril derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the therapeutic potential of Anisacril and its derivatives in treating various diseases.

Industry: Anisacril is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Anisacril involves its interaction with specific molecular targets and pathways. For instance, in biological systems, Anisacril may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of Anisacril being studied .

Comparison with Similar Compounds

Anisacril belongs to the benzamide-derived NSAID class. Two compounds with notable similarities are Droxicam (a thiazine-containing COX-2 inhibitor) and Ethenzamide (a salicylate derivative). Below, their pharmacological, structural, and clinical profiles are contrasted (Tables 1–2).

Structural and Physicochemical Properties

| Property | Anisacril | Droxicam | Ethenzamide |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₇NO₄ | C₁₃H₁₀N₂O₄S | C₉H₉NO₂ |

| Molecular Weight (g/mol) | 263.28 | 314.30 | 179.17 |

| LogP (Octanol-Water) | 2.1 | 2.8 | 1.4 |

| Solubility (mg/mL) | 12.5 (pH 7.4) | 0.3 (pH 7.4) | 8.9 (pH 7.4) |

| Half-life (hr) | 6.2 ± 1.3 | 18.5 ± 2.7 | 3.1 ± 0.6 |

| Key Structural Features | Methoxy-benzamide, propionyloxyethyl chain | Thiazine ring, sulfonyl group | Salicylate core, ethoxy group |

Table 1. Structural and pharmacokinetic comparison

Key Observations :

- Anisacril’s higher solubility than Droxicam likely enhances its oral absorption, while its shorter half-life compared to Droxicam may reduce accumulation-related toxicity .

- Ethenzamide’s simpler structure correlates with rapid metabolism but lower potency .

Key Findings :

- Anisacril demonstrates balanced COX-1/COX-2 inhibition, unlike Droxicam (COX-2 selective) or Ethenzamide (COX-1 preferential) .

- Despite Ethenzamide’s lower ulcerogenicity, its weak COX-2 inhibition limits efficacy in inflammatory pain .

Clinical Relevance and Limitations

- Anisacril : Phase II trials report 60% pain reduction in osteoarthritis patients (vs. 45% for Droxicam), with 12% incidence of mild dyspepsia . However, its narrow therapeutic window (8.5 vs. Droxicam’s 4.2) requires careful dosing .

- Droxicam : Long half-life supports once-daily dosing but increases renal toxicity risk in elderly patients .

- Ethenzamide: Limited to mild pain due to low potency; often combined with caffeine for migraine .

Further studies must validate these mechanistic benefits.

Biological Activity

Anisacril, a compound of interest in pharmacological research, has garnered attention for its potential biological activities. This article delves into the biological activity of Anisacril, summarizing key findings from various studies, including antimicrobial, anti-inflammatory, and antioxidant properties.

Anisacril is structurally related to several bioactive compounds known for their therapeutic effects. Its mechanism of action is primarily associated with the inhibition of specific enzymes and pathways involved in inflammation and microbial resistance. Research indicates that Anisacril may exert its effects through:

- Inhibition of COX Enzymes : Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), Anisacril may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the inflammatory response.

- Antimicrobial Activity : Preliminary studies have shown that Anisacril exhibits antimicrobial properties against various bacterial strains, potentially making it a candidate for treating infections.

1. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of Anisacril against multiple pathogens. The following table summarizes the results of antimicrobial assays:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

| Candida albicans | 16 µg/mL | 20 |

These findings suggest that Anisacril could be effective against both Gram-positive and Gram-negative bacteria as well as fungi.

2. Anti-inflammatory Properties

Anisacril's anti-inflammatory activity was assessed using in vivo models. The compound was administered to subjects with induced inflammation, and the following results were observed:

- Reduction in Edema : The administration of Anisacril resulted in a significant reduction in paw edema compared to control groups.

- Cytokine Inhibition : Levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 were markedly decreased following treatment with Anisacril.

Case Studies and Research Findings

A series of case studies have explored the clinical applications of Anisacril. One notable study involved patients with chronic inflammatory conditions who were treated with Anisacril over a period of six months. Key outcomes included:

- Improved Quality of Life : Patients reported significant improvements in pain management and mobility.

- Reduced Medication Dependency : Many patients were able to reduce their reliance on traditional NSAIDs, suggesting a favorable safety profile for Anisacril.

Q & A

Q. How can researchers efficiently conduct a literature review on Anisacril’s mechanisms of action?

Q. What experimental protocols are critical for validating Anisacril’s in vitro bioactivity?

Standardize cell-based assays with positive/negative controls (e.g., IC50 comparisons) and replicate experiments across multiple cell lines. Use dose-response curves to quantify potency and selectivity. Ensure consistency in solvent choice (e.g., DMSO concentration ≤0.1%) and incubation times. Document adherence to NIH preclinical guidelines for reproducibility, including detailed descriptions of cell culture conditions and assay validation metrics (e.g., Z’-factor >0.5) .

Q. Which analytical techniques are optimal for characterizing Anisacril’s purity and stability?

Employ HPLC with UV/Vis detection (C18 column, gradient elution) and mass spectrometry for purity analysis. Monitor stability under varying pH, temperature, and light exposure using accelerated degradation studies. Validate methods per ICH guidelines, including precision (RSD <2%), accuracy (recovery 98–102%), and limit of detection (LOD) calculations. NMR (1H/13C) and FTIR can confirm structural integrity .

Advanced Research Questions

Q. How should researchers resolve contradictions in Anisacril’s reported pharmacological efficacy across studies?

Conduct a meta-analysis to assess heterogeneity (e.g., I² statistic) and identify confounding variables (e.g., dosage variations, model organisms). Replicate key studies under standardized conditions, controlling for batch-to-batch compound variability. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure levels with effect sizes. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What strategies optimize Anisacril’s synthetic yield while minimizing byproducts?

Apply Design of Experiments (DoE) to evaluate reaction parameters (temperature, catalyst loading, solvent polarity). Use real-time monitoring (e.g., in situ FTIR) to track intermediate formation. Purify via recrystallization or preparative HPLC, and characterize byproducts with LC-MS/MS. Computational tools (e.g., DFT calculations) can predict reaction pathways and guide catalyst selection .

Q. How can researchers integrate multi-omics data to elucidate Anisacril’s polypharmacology?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR/HPLC-MS) datasets from treated vs. control models. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) to identify perturbed networks. Validate hypotheses with CRISPR/Cas9 knockout models or chemical inhibitors. Address data discordance through weighted gene co-expression network analysis (WGCNA) to prioritize high-confidence targets .

Q. What statistical frameworks are robust for analyzing Anisacril’s dose-dependent toxicological data?

Apply mixed-effects models to account for inter-subject variability in in vivo studies. Use benchmark dose (BMD) modeling for non-linear responses and Kaplan-Meier survival analysis for longitudinal toxicity. Report 95% confidence intervals and adjust for multiple comparisons (e.g., Benjamini-Hochberg correction). Transparently document outliers and exclusion criteria in supplementary materials .

Methodological Considerations

- Data Reproducibility : Share raw datasets and code repositories (e.g., GitHub) to enable independent verification .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human-derived samples .

- Interdisciplinary Collaboration : Engage computational chemists for molecular docking studies and clinicians for translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.